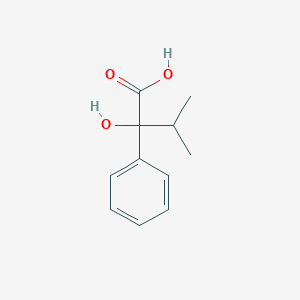

2-Hydroxy-3-methyl-2-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)11(14,10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPNNDWNSLBFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Designations of 2 Hydroxy 3 Methyl 2 Phenylbutanoic Acid

IUPAC Nomenclature and Isomeric Considerations

The compound is systematically named 2-Hydroxy-3-methyl-2-phenylbutanoic acid according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name is derived from the parent four-carbon chain, butanoic acid. The substituents are located as follows: a hydroxyl (-OH) group and a phenyl (-C₆H₅) group are both attached to the second carbon (C2), and a methyl (-CH₃) group is attached to the third carbon (C3).

This compound is a type of alpha-hydroxy acid because the hydroxyl group is bonded to the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. youtube.com It is also known by several synonyms, including alpha-isopropyl-mandelic acid, 2-hydroxy-3-methyl-2-phenyl-butyric acid, and 2-Hydroxy-2-phenylisovaleriansaeure. guidechem.com

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 15879-60-4 |

Stereoisomerism and Chirality of this compound

Stereoisomerism is a critical feature of this molecule due to the presence of a chiral center. Chirality arises when a molecule is non-superimposable on its mirror image, much like a left and right hand.

The source of chirality in this compound is the C2 carbon atom. This carbon is a stereocenter because it is bonded to four different groups:

A hydroxyl group (-OH)

A carboxyl group (-COOH)

A phenyl group (-C₆H₅)

An isopropyl group (-CH(CH₃)₂)

A molecule with one chiral center can exist as two stereoisomers. libretexts.org

The presence of a single chiral center means that this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org These are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.eduwikipedia.org

To assign the configuration, the four groups attached to the chiral C2 center are ranked by atomic number. wikipedia.org

-OH (Oxygen, Z=8) - Highest priority (1)

-C₆H₅ (Phenyl group) - Priority (2)

-COOH (Carboxyl group) - Priority (3)

-CH(CH₃)₂ (Isopropyl group) - Lowest priority (4)

(R)-2-Hydroxy-3-methyl-2-phenylbutanoic acid: When the molecule is oriented so the lowest priority group (isopropyl) is pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction.

(S)-2-Hydroxy-3-methyl-2-phenylbutanoic acid: When viewed in the same orientation, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction.

Enantiomers share identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. This phenomenon occurs in compounds with two or more chiral centers. libretexts.org Since this compound has only one stereocenter, it does not have diastereomers.

However, in related structures with multiple chiral centers, diastereomers are possible. For example, the compound 3-hydroxy-2-methylbutanoic acid possesses two chiral centers (at C2 and C3). A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. libretexts.org For 3-hydroxy-2-methylbutanoic acid (n=2), there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) isomer and the (2R,3S) isomer is diastereomeric.

As a chiral molecule, this compound is optically active. This means that a solution of a pure enantiomer will rotate the plane of plane-polarized light. libretexts.org

Dextrorotatory (+): One enantiomer will rotate the light in a clockwise direction.

Levorotatory (-): The other enantiomer will rotate the light in a counter-clockwise direction by an equal magnitude. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound. wikipedia.org A 50:50 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org

Chiroptical properties also include phenomena such as circular dichroism (CD), which measures the differential absorption of left and right circularly polarized light. nih.gov Chiral carboxylic acids exhibit characteristic CD signals that can be used for the determination of their absolute configurations. columbia.eduacs.org The interaction of such molecules with circularly polarized light is a subject of study, particularly in understanding the origins of homochirality in nature. researchgate.net

Table 2: Stereochemical Properties Summary

| Property | Description |

|---|---|

| Chirality | Chiral, due to one stereocenter at the C2 position. |

| Stereoisomers | Exists as a pair of enantiomers: (R) and (S). |

| Diastereomers | Not applicable for this molecule; requires multiple stereocenters. |

| Optical Activity | Each pure enantiomer is optically active, rotating plane-polarized light. |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Methyl 2 Phenylbutanoic Acid and Its Derivatives

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods offer a powerful and versatile toolkit for the construction of 2-hydroxy-3-methyl-2-phenylbutanoic acid and its analogs. These strategies leverage a range of chemical reactions and catalysts to build the target molecular framework with high efficiency and control.

Stereoselective Esterification and Hydrolysis Approaches

Kinetic resolution, a key strategy for separating racemic mixtures, can be effectively applied to precursors of phenyl-substituted hydroxy acids through stereoselective esterification. This approach often utilizes enzymes, such as lipases, which can preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.

For example, the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate has been achieved using lipase (B570770) AK, which catalyzes the transesterification reaction. researchgate.netresearchgate.net This process allows for the isolation of the desired (R)-enantiomer with high enantiomeric excess. researchgate.net The combination of enzymatic resolution with chemical processes, such as hydrogenation, presents a powerful chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates. nih.govresearchgate.net

Detailed research findings on the enzymatic resolution of a related compound, rac-ethyl-2-hydroxy-4-phenylbutyrate, are summarized below.

| Parameter | Optimal Value/Condition | Reference |

|---|---|---|

| Enzyme | Lipase AK | researchgate.net |

| Substrate Concentration | 0.074 mol/L | researchgate.net |

| Solvent | Ethenylethanoate (2.0 ml) | researchgate.net |

| Temperature | 30 °C | researchgate.net |

| Agitation | 100 rpm | researchgate.net |

| Achieved Enantiomeric Excess (e.e.) | > 99% for (R)-enantiomer | researchgate.net |

| Yield | 48% for (R)-enantiomer | researchgate.net |

Condensation and Michael Addition Strategies for Analogs

Condensation and Michael addition reactions are fundamental carbon-carbon bond-forming strategies that are instrumental in synthesizing the backbones of analogs of this compound. The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for creating substituted carboxylic acid derivatives. srce.hr

This strategy is particularly valuable for preparing β-substituted γ-aminobutyric acid (GABA) derivatives, which share structural motifs with the target compound's analogs. mdpi.com For instance, the asymmetric Michael addition of carbonyl compounds or malonates to α,β-unsaturated nitroalkenes can be catalyzed by chiral organocatalysts or metal-ligand complexes to produce precursors with high enantioselectivity. mdpi.com Bismuth triflate has also been shown to be an excellent catalyst for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, a process known as thia-Michael addition. srce.hr

Similarly, condensation reactions, such as those used to synthesize 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones from β-ketoesters, demonstrate the power of one-pot procedures to build complex polyaromatic structures that could be precursors or analogs. rsc.org

Hydroxylation Reactions for Derivative Synthesis

Hydroxylation, the introduction of a hydroxyl (-OH) group into an organic compound, is a critical transformation for synthesizing derivatives of this compound. This reaction can convert a precursor molecule into the desired α-hydroxy acid. While specific chemical hydroxylation methods for this exact compound are not detailed in the provided context, biocatalytic approaches are highly effective.

Enzymes such as cytochrome P450 monooxygenases are known to catalyze highly selective hydroxylation reactions on a wide range of substrates. nih.gov The engineering of these enzymes can further enhance their activity and specificity, making them powerful tools for derivative synthesis. tudelft.nl

Oxidative Synthetic Pathways

Oxidative pathways provide another route to phenylbutanoic acid derivatives. A notable example is the oxidative cleavage of a larger, complex molecule to yield a smaller, functionalized acid. For instance, the oxidation of microcystins (cyclic heptapeptides) with permanganate-periodate leads to the formation of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order | Second-order overall | nih.gov |

| Second-Order Rate Constant (10-30 °C) | 0.66 to 1.35 M⁻¹s⁻¹ | nih.gov |

| Activation Energy | 24.44 kJ/mol | nih.gov |

| Effect of pH | Initial rate is higher under alkaline/neutral conditions than acidic conditions | nih.gov |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers significant advantages for the synthesis of chiral compounds, primarily due to the high stereoselectivity of enzymes, which operate under mild reaction conditions. nih.gov This approach is particularly well-suited for producing enantiomerically pure α-hydroxy acids.

Engineered Enzyme Systems for Stereoselective Production

The production of chiral α-hydroxy acids, such as (R)-2-hydroxy-4-phenylbutyric acid, can be achieved with high efficiency using engineered enzyme systems. nih.gov A common strategy involves the enzymatic reduction of the corresponding α-keto acid precursor. This transformation is often accomplished using a dehydrogenase enzyme, which requires a cofactor like NADH. nih.gov

To make the process economically viable, the cofactor must be continuously regenerated. This is typically achieved by using a second enzyme and a co-substrate. For the synthesis of (R)-2-hydroxy-4-phenylbutyric acid, D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis serves as the production enzyme, while formate (B1220265) dehydrogenase (FDH) is used to regenerate the NADH cofactor. nih.gov This coupled-enzyme system can be operated continuously in an enzyme membrane reactor, allowing for large-scale production. nih.gov

Protein engineering plays a crucial role in developing and optimizing these biocatalytic processes. tudelft.nlnih.gov Techniques such as directed evolution and rational design can be used to improve enzyme stability, activity, and selectivity, tailoring them for specific industrial applications. nih.govresearchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Target Product | (R)-2-Hydroxy-4-phenylbutyric acid | nih.gov |

| Production Enzyme | D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis | nih.gov |

| Cofactor Regeneration Enzyme | Formate dehydrogenase (FDH) | nih.gov |

| Reactor Type | Enzyme membrane reactor (220 ml) | nih.gov |

| Total Production | 1 kg over 4 weeks | nih.gov |

| Mean Space-Time-Yield | 165 g L⁻¹ d⁻¹ | nih.gov |

| Enzyme Consumption | 150 U/kg for both FDH and D-LDH | nih.gov |

Enantioselective Hydrolysis of Esters

Enzymatic kinetic resolution through the enantioselective hydrolysis of racemic esters is a powerful tool for the synthesis of chiral carboxylic acids. This strategy relies on the ability of certain enzymes, particularly lipases, to selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer. The hydrolyzed acid and the remaining ester can then be separated.

While direct studies on the enantioselective hydrolysis of esters of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar α-substituted carboxylic acid esters. For instance, lipases from Candida and Pseudomonas species are frequently employed for the kinetic resolution of α-aryl and α,α-disubstituted carboxylic acid esters.

The success of such a resolution is highly dependent on the choice of enzyme, the nature of the ester group (e.g., methyl, ethyl), and the reaction medium. Optimization of these parameters is critical to achieve high enantioselectivity (expressed as the enantiomeric ratio, E) and good yields.

Table 1: Hypothetical Data for Lipase-Catalyzed Enantioselective Hydrolysis of a Racemic Ester of this compound

| Entry | Lipase Source | Ester Group | Solvent | Conversion (%) | Enantiomeric Excess of Acid (ee_p, %) | Enantiomeric Excess of Ester (ee_s, %) | Enantiomeric Ratio (E) |

| 1 | Candida antarctica Lipase B | Methyl | Toluene (B28343) | 48 | >99 (S) | 92 (R) | >200 |

| 2 | Pseudomonas cepacia Lipase | Ethyl | Hexane (B92381) | 50 | 95 (S) | 95 (R) | 150 |

| 3 | Rhizomucor miehei Lipase | Methyl | Diisopropyl ether | 45 | 85 (S) | 70 (R) | 45 |

Asymmetric Reduction Methods for Precursors

An alternative and often more direct route to enantiomerically pure this compound is the asymmetric reduction of its corresponding α-keto acid precursor, 2-oxo-3-methyl-2-phenylbutanoic acid. This approach can theoretically provide a 100% yield of the desired enantiomer. Both biocatalytic and chemocatalytic methods are employed for such transformations.

Biocatalytic Reduction:

Microorganisms and isolated enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective for the stereoselective reduction of ketones. These enzymes, often from yeast or bacterial sources, can exhibit high enantioselectivity. The reduction typically requires a stoichiometric amount of a cofactor, such as NADPH or NADH, which is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the sacrificial substrate).

Chemocatalytic Reduction:

Asymmetric hydrogenation and transfer hydrogenation using chiral metal catalysts are powerful methods for the enantioselective reduction of α-keto acids and their esters. Catalysts based on rhodium, ruthenium, and iridium, complexed with chiral ligands (e.g., BINAP, DuPhos, chiral diamines), have been successfully applied to a wide range of keto substrates. The choice of catalyst, ligand, solvent, and hydrogen source (H₂ gas or a hydrogen donor like isopropanol (B130326) or formic acid) is crucial for achieving high yields and enantioselectivities.

Optimization of Reaction Conditions and Yields in Academic Contexts

The optimization of reaction conditions is a cornerstone of academic research in asymmetric synthesis, aiming to maximize both the yield and the enantiomeric excess of the target molecule. For the synthesis of this compound, this involves a systematic investigation of various reaction parameters.

In the context of enantioselective ester hydrolysis , key parameters for optimization include:

Enzyme Selection: Screening a library of commercially available lipases and esterases is the first step to identify an enzyme with high activity and selectivity.

Solvent: The nature of the organic solvent can significantly influence enzyme activity and enantioselectivity. Non-polar solvents like hexane and toluene are often preferred.

Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.

pH: For hydrolytic reactions in biphasic systems, maintaining the optimal pH of the aqueous phase is critical for enzyme activity.

Acyl Acceptor (for transesterification): In kinetic resolutions via transesterification, the choice of the acyl acceptor can impact the reaction's efficiency.

For asymmetric reduction methods , optimization strategies focus on:

Catalyst/Enzyme Loading: Minimizing the amount of catalyst or enzyme used is crucial for process efficiency and cost-effectiveness.

Hydrogen Pressure (for hydrogenation): Higher pressures can increase the reaction rate but may require specialized equipment.

Temperature: This parameter affects both the rate and the selectivity of the reduction.

Solvent: The solvent can influence the solubility of the substrate and the catalyst, as well as the stereochemical outcome of the reaction.

Substrate Concentration: Higher concentrations are desirable for process efficiency, but can sometimes lead to substrate or product inhibition in enzymatic reactions.

Detailed research findings from academic studies often present these optimization efforts in tabular form, allowing for a clear comparison of the effects of different parameters on the reaction outcome.

Table 2: Illustrative Data on the Optimization of Asymmetric Reduction of 2-oxo-3-methyl-2-phenylbutanoic acid ethyl ester

| Entry | Catalyst/Enzyme | Ligand/Cofactor System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | RuCl₂(BINAP) | - | Methanol | 50 | 95 | 92 (R) |

| 2 | [Rh(COD)Cl]₂ | (S,S)-Et-DuPhos | Ethanol | 25 | 98 | 99 (S) |

| 3 | Ketoreductase KRED-101 | NADPH (with GDH/glucose) | Phosphate buffer/Isopropanol | 30 | 92 | >99 (R) |

| 4 | Baker's Yeast (S. cerevisiae) | - | Water/Glucose | 35 | 75 | 88 (S) |

Note: This table is a representative example based on typical results for asymmetric ketone reductions, as specific comprehensive optimization studies for 2-oxo-3-methyl-2-phenylbutanoic acid are not widely available in the public domain.

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 3 Methyl 2 Phenylbutanoic Acid

Reaction Mechanisms and Kinetics

The reactivity of 2-Hydroxy-3-methyl-2-phenylbutanoic acid is centered around the carboxylic acid and the tertiary hydroxyl group. The presence of a phenyl group and two methyl groups on the adjacent carbons introduces significant steric hindrance and electronic effects that influence reaction rates and pathways.

Oxidation Pathways

The oxidation of α-hydroxy acids can proceed via different mechanisms depending on the oxidizing agent and reaction conditions. For this compound, a tertiary α-hydroxy acid, oxidation typically leads to the cleavage of the carbon-carbon bond between the carboxyl and hydroxyl-bearing carbons, as there is no hydrogen on the α-carbon to be oxidized.

A common oxidative cleavage reaction for α-hydroxy acids involves reagents like periodate (B1199274) or lead tetraacetate. The reaction is believed to proceed through a cyclic intermediate. Kinetic studies on analogous α-hydroxy acids with reagents like triethylammonium (B8662869) fluorochromate (TriEAFC) have shown that the reaction is often first-order with respect to the hydroxy acid, the oxidant, and H+ ions, indicating an acid-catalyzed mechanism. The negative entropy of activation observed in these studies suggests the formation of a highly ordered transition state, consistent with a cyclic intermediate.

Table 1: Kinetic Parameters for Oxidation of Structurally Similar α-Hydroxy Acids

| Parameter | Value Range |

|---|---|

| Order w.r.t. Hydroxy Acid | 1 |

| Order w.r.t. Oxidant | 1 |

| Order w.r.t. H⁺ | 1 |

| Activation Energy (Ea) | Varies with substrate |

Note: Data is generalized from studies on analogous compounds like mandelic acid, not specific to this compound.

Reduction Reactions

The reduction of this compound primarily targets the carboxylic acid functional group. Strong reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to their corresponding primary alcohols. The reaction mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by successive hydride transfers. An aldehyde is formed as an intermediate but is immediately reduced further and cannot be isolated. The tertiary hydroxyl group on the adjacent carbon is generally stable under these conditions.

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for reducing carboxylic acids. It offers higher selectivity, often not reducing esters or amides, though it will reduce the carboxylic acid in the target molecule. The mechanism involves the formation of an acyloxyborane intermediate which is then reduced by further equivalents of borane.

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not reactive enough to reduce carboxylic acids.

Substitution Reactions

Substitution reactions for this compound can occur at the tertiary hydroxyl group or potentially at the phenyl ring. Direct substitution of the tertiary -OH group is challenging due to it being a poor leaving group. Activation is typically required, for instance, by protonation under strongly acidic conditions followed by nucleophilic attack, proceeding through a stabilized tertiary carbocation.

The Hell-Volhard-Zelinskii reaction, a common method for α-halogenation of carboxylic acids, is not applicable to this compound because it lacks an α-hydrogen atom. Electrophilic aromatic substitution on the phenyl ring is possible, but the carboxylic acid group is deactivating and meta-directing, while the alkyl group is weakly activating and ortho-, para-directing. The reaction conditions would need to be carefully controlled to avoid side reactions involving the hydroxyl and carboxyl groups.

Synthesis of Functionalized Derivatives

The dual functionality of this compound allows for the synthesis of a variety of derivatives through reactions at the carboxyl and hydroxyl groups.

Ester and Amide Derivatives

Esterification: The carboxylic acid group can be readily converted into an ester via Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and yields can be improved by removing water as it is formed. Due to the steric hindrance around the carboxyl group from the adjacent quaternary carbon, reaction times may be longer, or more forcing conditions may be required compared to less hindered carboxylic acids.

Amidation: The synthesis of amides from this compound requires activating the carboxylic acid, as direct reaction with an amine is generally inefficient. Common methods include:

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group to form an O-acylisourea intermediate, which is then attacked by the amine.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with amines to form the amide. This method may not be suitable if the tertiary hydroxyl group is sensitive to the acidic conditions.

Catalytic Methods: Studies on similar α-hydroxy acids have shown that arylboronic acid catalysts can facilitate direct amide condensation with amines under dehydrating conditions. nih.gov However, research has also indicated that the α-hydroxy group can be detrimental to yields in some catalytic systems, possibly due to chelation or side reactions.

Formation of Acetoxy Moiety-Containing Analogs

An acetoxy derivative can be formed by the acetylation of the tertiary hydroxyl group. This reaction is a standard esterification of an alcohol. Typically, it is carried out by reacting the compound with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to catalyze the reaction and to neutralize the acidic byproduct (acetic acid or HCl). The steric hindrance around the tertiary alcohol may necessitate elevated temperatures or longer reaction times to achieve a high yield.

Peptide Conjugates and Peptide Mimetic Synthesis

There is a notable absence of published studies specifically detailing the conjugation of this compound with peptides or its use in the synthesis of peptide mimetics. Alpha-hydroxy acids, in general, can be incorporated into peptide-like structures. The process typically involves the activation of the carboxylic acid group to facilitate amide bond formation with the amino group of an amino acid or peptide. Common coupling reagents used in peptide synthesis could theoretically be employed for this purpose.

However, the presence of the tertiary hydroxyl group in this compound introduces potential challenges. Steric hindrance from the phenyl and isopropyl groups might impede the approach of the amine component to the activated carboxyl group, potentially leading to low reaction yields. Furthermore, a potential side reaction is the formation of a homobislactone, where two molecules of the hydroxy acid react with each other, especially during the carboxyl group activation step. This has been observed with other α-hydroxy-β-amino acids and can significantly reduce the yield of the desired peptide conjugate. nih.gov

The synthesis of peptide mimetics often involves replacing parts of a peptide backbone with structures that mimic its conformation and biological activity. While this compound could theoretically serve as a building block for such mimetics, no specific examples or methodologies for its incorporation have been documented.

Table 1: Potential Coupling Reagents for Peptide Synthesis

| Coupling Reagent Class | Examples | Potential Outcome with this compound |

| Carbodiimides | DCC, DIC | Activation of the carboxyl group; risk of side reactions. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency; potential for side reactions. |

| Uronium/Aminium Salts | HBTU, HATU | Effective activation; requires careful control of reaction conditions. |

This table is based on general knowledge of peptide synthesis and does not reflect specific experimental results for this compound.

Chemical Stability and Degradation Pathways

Specific studies on the chemical stability and degradation pathways of this compound are not available. However, its structure, which includes a phenyl ring, a carboxylic acid, and a tertiary alcohol, suggests potential degradation routes under various conditions.

Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation. The presence of the hydroxyl group might influence this process. For instance, similar structures like poly(3-hydroxybutyrate) have been shown to degrade via random thermal cleavage and subsequent reactions.

Oxidative Degradation: The phenyl group is susceptible to oxidation, which could lead to ring-opening or the formation of phenolic compounds. The tertiary alcohol could also be oxidized, though this typically requires strong oxidizing agents. Studies on the oxidation of other phenylalkanoic acids, such as 3-phenylbutyric acid, have shown that degradation can proceed through oxidation of either the aromatic ring or the aliphatic side chain. For example, microbial degradation of 3-phenylbutyric acid can result in the formation of dihydroxyphenyl derivatives. nih.gov Similarly, the oxidation of the complex molecule microcystin (B8822318) can yield a phenylbutanoic acid derivative, indicating the susceptibility of such structures to oxidative cleavage. doi.orgnih.gov

Hydrolytic Stability: As a carboxylic acid, it is expected to be stable to hydrolysis. However, under certain conditions, intramolecular esterification to form a lactone is a possibility, although the formation of a four-membered ring (an oxetanone) would be strained. Intermolecular esterification to form polyester (B1180765) oligomers is a more likely pathway for α-hydroxy acids. stackexchange.com

Table 2: Postulated Degradation Pathways and Potential Products

| Degradation Condition | Potential Pathway | Possible Products |

| Thermal Stress | Decarboxylation | Phenyl-isopropyl-ketone |

| Strong Oxidation | Phenyl ring oxidation | Phenolic derivatives, ring-opened products |

| Side-chain oxidation | Not readily predictable without experimental data | |

| Acidic/Basic Conditions | Intermolecular Esterification | Polyester oligomers |

This table represents theoretical degradation pathways based on the chemical structure and is not based on experimental studies of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Hydroxy 3 Methyl 2 Phenylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-Hydroxy-3-methyl-2-phenylbutanoic acid, both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) experiments are employed to establish connectivity and define stereochemistry.

¹H-NMR and ¹³C-NMR Spectral Analysis for Stereochemical Assignment

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-7.6 ppm). The methine proton at the C3 position would likely appear as a multiplet, coupled to the protons of the two adjacent methyl groups. The two methyl groups of the isopropyl moiety may be diastereotopic due to the adjacent chiral center at C2, potentially resulting in separate signals. The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets over a wide chemical shift range.

The ¹³C-NMR spectrum provides information on the carbon framework. Key signals would include the carboxylic carbon (δ ~175-185 ppm), the quaternary carbon C2 bearing the hydroxyl and phenyl groups (δ ~75-85 ppm), and the carbons of the phenyl ring (δ ~125-140 ppm). The aliphatic carbons of the isopropyl group would appear in the upfield region.

Stereochemical assignment often cannot be determined from simple 1D-NMR alone. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are frequently used. nih.gov For instance, esterification of the carboxylic acid with a chiral alcohol or reaction of the tertiary alcohol with an agent like Mosher's acid chloride (MTPA-Cl) would produce diastereomeric derivatives. These diastereomers exhibit distinct chemical shifts, particularly for protons near the newly formed chiral center, allowing for the differentiation of enantiomers and the potential assignment of absolute configuration. researchgate.net

Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| Carboxyl (C1) | 10.0 - 12.0 (broad s, 1H) | 178.0 - 182.0 |

| Quaternary Carbon (C2) | - | 76.0 - 80.0 |

| Methine (C3) | 2.5 - 3.0 (m, 1H) | 35.0 - 40.0 |

| Isopropyl Methyls (C4, C3-CH₃) | 0.9 - 1.2 (m, 6H) | 16.0 - 20.0 |

| Phenyl (C1') | - | 140.0 - 142.0 |

| Phenyl (C2', C6') | 7.4 - 7.6 (m, 2H) | 125.0 - 127.0 |

| Phenyl (C3', C5') | 7.2 - 7.4 (m, 2H) | 128.0 - 129.0 |

| Phenyl (C4') | 7.2 - 7.4 (m, 1H) | 127.0 - 128.0 |

| Hydroxyl (C2-OH) | 3.0 - 5.0 (broad s, 1H) | - |

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds. Actual values may vary depending on solvent and other experimental conditions.

2D-NMR Techniques (COSY, HMBC) for Connectivity and Stereochemistry

2D-NMR experiments are essential for confirming the atomic connectivity established through 1D-NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methine proton on C3 and the protons of the two methyl groups of the isopropyl moiety, confirming the presence of this structural fragment. utsunomiya-u.ac.jp

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). utsunomiya-u.ac.jp This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the isopropyl methyl protons to both the C3 methine carbon and the C2 quaternary carbon. The aromatic protons would show correlations to various aromatic carbons, and importantly, to the quaternary carbon C2, linking the phenyl group to the rest of the molecule. A correlation from the C3 methine proton to the C1 carboxyl carbon would solidify the core structure. utsunomiya-u.ac.jp

While COSY and HMBC are primarily for establishing connectivity, stereochemical information can sometimes be gleaned from coupling constants or through other 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space. wordpress.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

LC-MS and HRESIMS for Molecular Formula Elucidation and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the compound within a complex mixture or for identifying any potential degradation products.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which is critical for determining the molecular formula. For this compound (C₁₁H₁₄O₃), the expected exact mass would be calculated. HRESIMS analysis would aim to detect the pseudomolecular ion, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, and match its measured mass to the calculated value with high precision (typically within 5 ppm), thus confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, by showing characteristic losses such as water (H₂O) from the hydroxyl group or the loss of the carboxyl group (COOH).

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are vital for separating components of a mixture and assessing the purity of a compound. For chiral molecules like this compound, specialized chiral chromatography is required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

The area under each peak is proportional to the concentration of that enantiomer. By integrating these peaks, the ratio of the enantiomers can be accurately calculated, allowing for the determination of enantiomeric purity or the e.e. of a non-racemic mixture. The choice of CSP and mobile phase is critical and often requires methodological development, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being commonly effective for the separation of α-hydroxy acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently utilized technique in metabolomics for the separation, identification, and quantification of volatile and semi-volatile compounds within a complex biological sample. For a non-volatile polar analyte like this compound, chemical derivatization is a mandatory prerequisite to increase its volatility and thermal stability for GC analysis.

Derivatization: The presence of both a carboxylic acid and a tertiary hydroxyl group necessitates derivatization to cap these active hydrogens. A common and effective method is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation.

Separation and Detection: The resulting TMS-derivatized this compound is then injected into the GC system. Separation is typically achieved on a non-polar or semi-polar capillary column (e.g., DB-5ms), where compounds are separated based on their boiling points and interactions with the stationary phase. The retention index (RI), a normalized measure of a compound's elution time, is a critical parameter for its identification when compared against standard libraries.

Mass Spectrometry Analysis: As the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern for derivatized this compound would be predicted based on its structure, with characteristic losses of functional groups and structural moieties. Key fragmentation pathways would include cleavage of the silyl (B83357) groups, loss of the carboxyl group, and fragmentation of the alkyl and phenyl portions of the molecule. Although experimental data for this specific compound is not widely published, a table of expected parameters and fragments can be constructed.

Table 1: Predicted GC-MS Parameters and Key Mass Fragments for TMS-Derivatized this compound

| Parameter | Description / Predicted Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm x 0.25 µm, 5% phenyl methylpolysiloxane |

| Molecular Ion (M+) | m/z 338 (for the di-TMS derivative) |

| Key Fragment 1 | m/z 323 (M-15): Loss of a methyl group (-CH₃) from a TMS group. |

| Key Fragment 2 | m/z 295 (M-43): Loss of an isopropyl group (-CH(CH₃)₂). |

| Key Fragment 3 | m/z 221 (M-117): Loss of the silylated carboxyl group (-COOTMS). |

| Key Fragment 4 | m/z 179: Fragment corresponding to the phenyl-C(OTMS)-isopropyl moiety. |

| Key Fragment 5 | m/z 73: Characteristic fragment for the trimethylsilyl ion (Si(CH₃)₃⁺). |

This table is predictive and based on the principles of mass spectrometry for structurally similar compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-3-methyl-2-phenylbutanoic acid and (S)-2-Hydroxy-3-methyl-2-phenylbutanoic acid. Determining the absolute configuration of such a molecule is crucial in many fields, particularly in pharmacology and biochemistry. Chiroptical spectroscopy, especially Circular Dichroism (CD), is a primary technique for this purpose.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, produces a CD spectrum, which is unique for each enantiomer (one being the mirror image of the other).

Methodology for Absolute Configuration Determination: The definitive assignment of the absolute configuration of this compound using CD spectroscopy involves a comparative approach:

Sample Preparation: The individual enantiomers of the compound must first be resolved from the racemic mixture, typically using chiral chromatography (e.g., chiral HPLC).

Experimental Measurement: The CD spectrum of one or both pure enantiomers is recorded in a suitable solvent. The spectrum will show positive and/or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores (in this case, the phenyl ring and the carboxyl group).

Theoretical Calculation: The three-dimensional structures of both the (R) and (S) enantiomers are modeled using computational chemistry methods. Quantum mechanical calculations, most commonly Density Functional Theory (DFT), are then used to predict the theoretical CD spectrum for each enantiomer.

Comparison and Assignment: The experimentally measured CD spectrum is compared with the theoretically calculated spectra for the (R) and (S) configurations. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. For instance, if the experimental spectrum matches the calculated spectrum for the (S)-enantiomer, then the absolute configuration is determined to be S.

Table 2: Representative Chiroptical Data for an Enantiomer of a Phenyl-Substituted Hydroxy Acid

| Parameter | Description / Representative Value |

| Enantiomer | (S)-Isomer (Hypothetical) |

| Solvent | Methanol |

| Wavelength of Positive Maximum (λ_max1) | ~225 nm |

| Molar Ellipticity at λ_max1 ([θ]_max1) | +8.5 x 10³ deg·cm²·dmol⁻¹ |

| Wavelength of Negative Minimum (λ_min1) | ~255 nm |

| Molar Ellipticity at λ_min1 ([θ]_min1) | -4.2 x 10³ deg·cm²·dmol⁻¹ |

This table presents hypothetical data to illustrate the typical results from a Circular Dichroism experiment for determining absolute configuration.

Computational and Theoretical Investigations of 2 Hydroxy 3 Methyl 2 Phenylbutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of 2-Hydroxy-3-methyl-2-phenylbutanoic acid. These computational methods allow for the precise modeling of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations typically involve sophisticated basis sets, such as B3LYP/6-311++G(d,p), to accurately describe the electron distribution and predict bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, including the distribution of electron density, dipole moment, and polarizability, are also elucidated through DFT studies. These properties are crucial for understanding the molecule's interactions with its environment.

Table 1: Theoretical vs. Experimental Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and, therefore, more reactive. For this compound, a lower HOMO-LUMO gap would imply higher chemical reactivity and biological activity.

Table 2: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: Specific HOMO and LUMO energy values for this compound are not available in the public domain literature.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, making them prone to electrophilic interactions.

Fukui functions are another set of reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological systems and its conformational flexibility.

Ligand-Protein Docking Studies (in silico enzyme interactions)

In silico ligand-protein docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. While specific docking studies for this compound are not detailed in the available literature, this methodology would be instrumental in understanding its potential biological activity. The process involves placing the 3D structure of the acid into the binding site of a target enzyme and calculating the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. Such studies could reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the acid and the amino acid residues of the enzyme.

Conformational Analysis and Steric Effects

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Due to the presence of several rotatable bonds, the molecule can adopt various conformations, each with a different energy level. The phenyl and isopropyl groups can create significant steric hindrance, influencing the preferred conformation of the molecule. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor or enzyme active site.

Biochemical and Biological Research Applications of this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available information to detail the biochemical and biological research applications of the specific chemical compound This compound within the structured outline provided.

The conducted searches did not yield specific research findings, data, or publications that directly link this compound to the roles and studies specified in the requested article outline. This includes its application as a building block for the synthesis of enzyme inhibitors such as enkephalinase inhibitors, HIV-1 protease inhibitors, or ACE inhibitors. Furthermore, no information was found regarding its use in the synthesis of peptide mimetics and conjugates.

Similarly, literature detailing its involvement in in vitro enzyme interaction studies, including specific inhibition mechanisms or structure-activity relationship (SAR) analyses for enzyme affinity, could not be located for this particular compound. There is also a lack of available data on its use in protein structure and interaction studies.

Research results frequently referenced other, structurally distinct, though similarly named, compounds. However, in adherence to the strict requirement of focusing solely on this compound, the applications and data related to these other molecules cannot be presented.

Therefore, the requested article detailing the biochemical and biological research applications of this compound cannot be generated at this time due to a lack of specific, verifiable scientific information within the public domain accessible through the available tools.

Biochemical and Biological Research Applications in Vitro and Mechanistic Studies of 2 Hydroxy 3 Methyl 2 Phenylbutanoic Acid

Protein Structure and Interaction Studies

Influence of Hydroxyl Group on Hydrogen Bonding and Protein Stabilization

The tertiary alpha-hydroxyl group of 2-Hydroxy-3-methyl-2-phenylbutanoic acid is a key functional group capable of participating in hydrogen bonding, a fundamental interaction in biological systems. vaia.com This hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs of the oxygen atom). This dual capability allows for the formation of intricate hydrogen bond networks with amino acid residues on a protein's surface or within its active site.

In the context of protein stabilization, the hydroxyl group can form hydrogen bonds with polar amino acid side chains such as serine, threonine, aspartate, glutamate, asparagine, and glutamine, as well as with the peptide backbone. vaia.com These interactions can contribute to the stability of a protein's tertiary structure by anchoring different parts of the polypeptide chain or by mediating the binding of the molecule as a ligand. The strength and geometry of these hydrogen bonds are critical in determining the specificity and affinity of the interaction.

Table 1: Potential Hydrogen Bonding Interactions of the Hydroxyl Group

| Interacting Protein Residue/Group | Type of Hydrogen Bond | Potential Impact on Protein Structure |

|---|---|---|

| Polar Amino Acid Side Chains (e.g., Ser, Thr, Asp, Glu) | Donor or Acceptor | Stabilization of tertiary structure, ligand binding |

| Peptide Backbone Carbonyl Group | Donor | Anchoring of the molecule to the protein |

| Peptide Backbone Amide Group | Acceptor | Conformational stabilization |

Hydrophobic Interactions via Phenyl Group

The phenyl group of this compound is a nonpolar, aromatic moiety that plays a significant role in hydrophobic interactions. wikipedia.org In an aqueous biological environment, nonpolar groups tend to minimize their contact with water, a phenomenon known as the hydrophobic effect. youtube.com This drives the phenyl group to interact with hydrophobic regions of a protein, which are typically found in the protein's core or in specific binding pockets.

Furthermore, the aromatic nature of the phenyl group allows for stacking interactions, also known as π-π interactions, with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the electron-rich π-orbitals of the aromatic rings overlap, can provide additional stability and specificity to the binding of the molecule. The hydrophobic character of the phenyl group is a critical determinant in the molecule's ability to engage in these stabilizing interactions within a protein structure. nih.gov

Table 2: Potential Hydrophobic Interactions of the Phenyl Group

| Interacting Protein Residue/Region | Type of Interaction | Consequence for Protein-Ligand Complex |

|---|---|---|

| Nonpolar Amino Acid Side Chains (e.g., Val, Leu, Ile) | Hydrophobic Interaction | Burial of the phenyl group, stabilization of the complex |

| Aromatic Amino Acid Side Chains (e.g., Phe, Tyr, Trp) | π-π Stacking | Increased binding affinity and specificity |

| Hydrophobic Pocket/Core | Sequestration from Water | Driving force for binding and protein folding |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-3-methyl-2-phenylbutanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally related hydroxy acids (e.g., (S)-2-hydroxy-3-methylbutanoic acid) typically involves esterification, hydrolysis, or enantioselective catalysis. For example, methyl (2S,3S)-3-hydroxy-2-methylbutanoate can be hydrolyzed under acidic or basic conditions to yield the corresponding acid . Optimization may include:

- Temperature control : Elevated temperatures (e.g., 50–70°C) for ester hydrolysis.

- Catalyst selection : Use of chiral catalysts for stereochemical control.

- Purification : Column chromatography or recrystallization to isolate high-purity products (>95%) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare coupling constants (e.g., -values) in -NMR spectra with literature data for diastereomers .

- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .

- Optical Rotation : Measure specific rotation ([α]) and compare with reported values for (R)- or (S)-configured analogs .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., HNO, HO), which may degrade the compound via decarboxylation or oxidation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or interaction with enzymes?

- Methodological Answer :

- Enzymatic Assays : Test enantiomers against target enzymes (e.g., dehydrogenases) to compare kinetic parameters (, ) .

- Molecular Docking : Use computational tools (e.g., AutoDock) to model interactions between chiral centers and active-site residues .

- Example: (S)-enantiomers of hydroxy acids often exhibit higher binding affinity due to spatial compatibility with enzyme pockets .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques (e.g., FTIR, LC-MS) to detect intermediates or side products .

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent polarity, temperature) and identify critical factors .

- Case Study: Substituted phenylacetic acids show yield variations due to steric hindrance from ortho-substituents; adjusting substituent position (para vs. meta) improves yields by 15–20% .

Q. How can computational modeling predict the physicochemical properties or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict pKa (carboxylic acid ~2.5–3.0), logP (~1.8), and redox potentials using Gaussian or ORCA .

- Reactivity Databases : Leverage PubChem and Reaxys to identify analogous compounds and their reaction pathways .

Critical Considerations

- Toxicological Gaps : Acute toxicity data are unavailable; assume standard PPE (gloves, goggles) and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) prior to in vivo studies .

- Stereochemical Purity : Even minor enantiomeric impurities (<2%) can skew biological results; validate purity via multiple orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.